1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol
CAS No.: 2097998-89-3
Cat. No.: VC3147869
Molecular Formula: C11H15ClFN3O
Molecular Weight: 259.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097998-89-3 |
|---|---|
| Molecular Formula | C11H15ClFN3O |
| Molecular Weight | 259.71 g/mol |
| IUPAC Name | 1-(3-chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol |
| Standard InChI | InChI=1S/C11H15ClFN3O/c12-10-11(15-5-4-14-10)16-6-2-9(17)8(7-16)1-3-13/h4-5,8-9,17H,1-3,6-7H2 |
| Standard InChI Key | GYGRCSSJBWYZTN-UHFFFAOYSA-N |
| SMILES | C1CN(CC(C1O)CCF)C2=NC=CN=C2Cl |
| Canonical SMILES | C1CN(CC(C1O)CCF)C2=NC=CN=C2Cl |
Introduction
1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol is a chemical compound with the CAS number 2097998-89-3. It belongs to a class of compounds that incorporate both pyrazine and piperidine rings, which are common in pharmaceutical chemistry due to their potential biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its structural features that could interact with biological targets.
Synthesis and Preparation
While specific synthesis protocols for 1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol are not detailed in the available literature, compounds of similar structure often involve multi-step syntheses. These typically include reactions such as nucleophilic substitutions and alkylation reactions to introduce the necessary functional groups.
Suppliers and Availability
This compound is available from several suppliers, including ChemExpress and Bidepharm, where it can be purchased for research purposes . Suppliers often provide detailed product information, including purity, molecular weight, and analytical reports such as NMR and HPLC data.
Safety and Handling
As with many chemical compounds, handling 1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol requires appropriate safety precautions. Users should consult the Material Safety Data Sheet (MSDS) for specific guidance on handling, storage, and disposal .
Data Table: Key Information for 1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol
| Property | Value |
|---|---|
| CAS Number | 2097998-89-3 |
| Chemical Formula | C11H15ClFN3O |
| Molecular Weight | 259.70 g/mol |
| Purity | 98% |
| Suppliers | ChemExpress, Bidepharm |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume